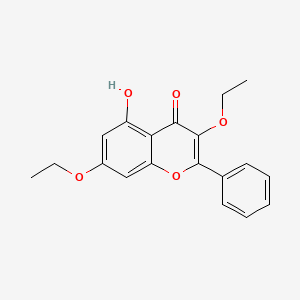
3,7-Diethoxy-5-hydroxyflavone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS1093 typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-hydroxyacetophenone with ethyl formate in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield MRS1093 .
Industrial Production Methods
Industrial production of MRS1093 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
MRS1093 undergoes various chemical reactions, including:
Oxidation: MRS1093 can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert MRS1093 to its reduced forms, such as dihydroflavones.
Substitution: MRS1093 can undergo substitution reactions, where functional groups on the flavone ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
Chemistry: MRS1093 is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: It has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: MRS1093 is explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
MRS1093 exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes, modulating their activity. For example, MRS1093 acts as an antagonist at certain adenosine receptors, influencing cellular signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
MRS1093 can be compared with other flavonoid compounds, such as quercetin and kaempferol. While all these compounds share a common flavone structure, MRS1093 is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Quercetin: Known for its strong antioxidant properties.
Kaempferol: Recognized for its anti-inflammatory and anticancer activities.
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3,7-diethoxy-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H18O5/c1-3-22-13-10-14(20)16-15(11-13)24-18(12-8-6-5-7-9-12)19(17(16)21)23-4-2/h5-11,20H,3-4H2,1-2H3 |
InChI Key |
ZPEWNDIPSPULBP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C2C(=C1)OC(=C(C2=O)OCC)C3=CC=CC=C3)O |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)OC(=C(C2=O)OCC)C3=CC=CC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1093; MRS 1093; MRS-1093. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

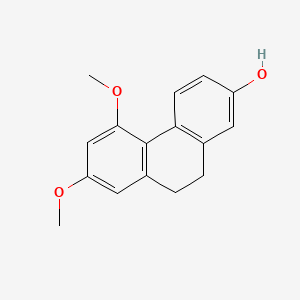
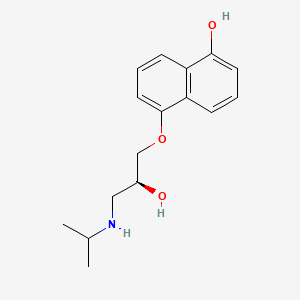
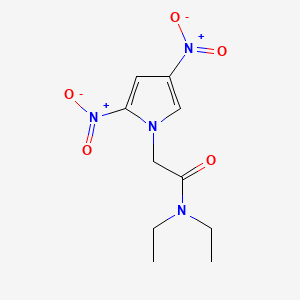
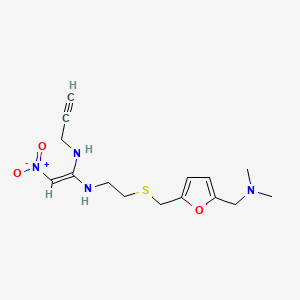
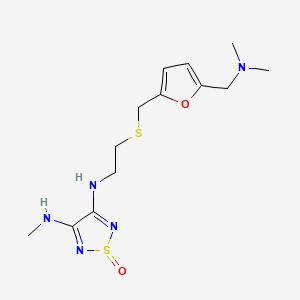

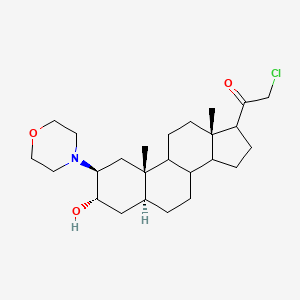
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)


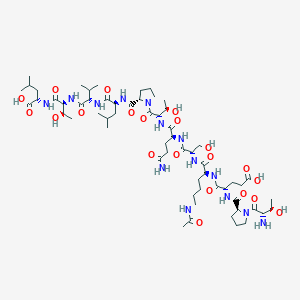

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)
